molecular formula C6H4BrF3N2O B2853236 6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one CAS No. 1824276-23-4

6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one

Cat. No.: B2853236
CAS No.: 1824276-23-4
M. Wt: 257.01
InChI Key: LWWWORPGTDTDKK-UHFFFAOYSA-N
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Description

6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one is a chemical compound characterized by its bromine and trifluoroethyl groups attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one typically involves the following steps:

  • Bromination: The starting material, 2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one, undergoes bromination to introduce the bromine atom at the 6-position.

  • Trifluoroethylation: The trifluoroethyl group is introduced through a trifluoroethylation reaction, often using reagents like trifluoroethyl halides.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form bromine-containing derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom or modify the trifluoroethyl group.

  • Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the derivatives formed from the compound.

Comparison with Similar Compounds

  • 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine

  • 3-Bromo-2-(2,2,2-trifluoroethyl)pyridine

  • (1-Bromo-2,2,2-trifluoroethyl)benzene

Uniqueness: 6-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one is unique due to its pyridazinone ring structure, which differentiates it from other brominated and trifluoroethylated compounds. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

6-bromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-1-2-5(13)12(11-4)3-6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWWORPGTDTDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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